N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide
Overview
Description
N-acetyl Lenalidomide is a derivative of Lenalidomide, which is a thalidomide analogue. Lenalidomide is widely known for its immunomodulatory, anti-angiogenic, and anti-neoplastic properties. N-acetyl Lenalidomide is formed as a metabolite of Lenalidomide and retains some of its parent compound’s biological activities .
Mechanism of Action
Target of Action
N-acetyl-Lenalidomide, a derivative of Lenalidomide, primarily targets an E3 ubiquitin ligase complex protein known as cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation and turnover .
Mode of Action
N-acetyl-Lenalidomide interacts with its target, cereblon, modulating its downstream effects . This interaction is associated with the antitumor and immunomodulatory properties of the compound . It promotes malignant cell death and enhances host immunity .
Biochemical Pathways
It’s known that the compound affects both cellular and humoral limbs of the immune system . It also exhibits anti-angiogenic properties, inhibiting angiogenic growth factors released by tumor cells .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed, with more than 90% of the dose absorbed under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Biotransformation of lenalidomide in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Result of Action
The interaction of N-acetyl-Lenalidomide with cereblon leads to the degradation of specific ‘neosubstrates’, which are crucial for the survival of certain cancer cells . This results in the death of these cells . Higher plasma exposure to lenalidomide is associated with an increased risk of neutropenia and thrombocytopenia .
Action Environment
Renal function is the only known environmental factor significantly affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function . No dose adjustment for lenalidomide is needed on the basis of age, ethnicity, mild hepatic impairment, or drug–drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl Lenalidomide typically involves the acetylation of Lenalidomide. The process can be carried out by reacting Lenalidomide with acetic anhydride in the presence of a base such as pyridine. The reaction is usually performed under mild conditions to avoid degradation of the compound .
Industrial Production Methods: Industrial production of N-acetyl Lenalidomide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-acetyl Lenalidomide undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, N-acetyl Lenalidomide can hydrolyze to form Lenalidomide and acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert N-acetyl Lenalidomide back to Lenalidomide.
Substitution: N-acetyl Lenalidomide can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Major Products: The major products formed from these reactions include Lenalidomide, acetic acid, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
N-acetyl Lenalidomide has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism and degradation pathways of Lenalidomide.
Biology: N-acetyl Lenalidomide is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various cancers and inflammatory diseases due to its immunomodulatory properties.
Comparison with Similar Compounds
Lenalidomide: The parent compound of N-acetyl Lenalidomide, known for its potent immunomodulatory and anti-neoplastic properties.
Thalidomide: An older analogue with similar properties but higher toxicity.
Pomalidomide: Another derivative with enhanced efficacy and reduced side effects compared to thalidomide.
Uniqueness: N-acetyl Lenalidomide is unique due to its specific acetylation, which can influence its pharmacokinetics and biological activity. It serves as an important metabolite for studying the metabolism and action of Lenalidomide and its derivatives .
Properties
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-8(19)16-11-4-2-3-9-10(11)7-18(15(9)22)12-5-6-13(20)17-14(12)21/h2-4,12H,5-7H2,1H3,(H,16,19)(H,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJSAVPLRWRWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421593-80-7 | |
Record name | N-Acetyl-lenalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYL-LENALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJV98AX5KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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